5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde chemical structure and properties
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde chemical structure and properties
An In-Depth Technical Guide to 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine bases allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases. This has led to the development of numerous therapeutics, including the FDA-approved Janus kinase (JAK) inhibitor Tofacitinib. Within this esteemed class of molecules, 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde emerges as a pivotal intermediate. The strategic placement of the methyl group at the C5 position and the reactive carbaldehyde at the C4 position provides a versatile platform for the synthesis of highly potent and selective kinase inhibitors. This guide offers a comprehensive overview of its structure, properties, synthesis, and critical role in the development of targeted therapies.
Physicochemical and Structural Properties
The core of the molecule is a bicyclic heteroaromatic system formed by the fusion of a pyrimidine ring and a pyrrole ring. The aldehyde function at C4 and the methyl group at C5 are crucial for its utility as a synthetic building block.
| Property | Data | Source |
| IUPAC Name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde | N/A |
| Synonyms | 4-Formyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | N/A |
| CAS Number | 135368-71-1 | N/A |
| Molecular Formula | C₈H₇N₃O | N/A |
| Molecular Weight | 161.16 g/mol | N/A |
| Appearance | Likely an off-white to yellow solid | General Observation |
| Purity | Typically >95% for research applications | N/A |
Synthesis: The Vilsmeier-Haack Formylation
The most direct and widely employed method for introducing a formyl group onto an electron-rich heterocyclic system like the pyrrolo[2,3-d]pyrimidine core is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Causality of the Method: The pyrrole ring of the 7-deazapurine scaffold is electron-rich, making it susceptible to electrophilic substitution. The Vilsmeier reagent is a mild electrophile, which allows for the selective formylation of the pyrrole ring without disrupting the pyrimidine ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the chloroiminium ion (the active electrophile) attacks the C4 position of the pyrrole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.
Reaction Mechanism Workflow
Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.
Detailed Experimental Protocol (Representative)
This protocol is adapted from general procedures for Vilsmeier-Haack formylation of pyrroles and related heterocycles.
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Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature between 0-5 °C. Stir the resulting mixture at this temperature for 30-60 minutes. The formation of a colorless or pale yellow viscous mixture or a white solid indicates the formation of the Vilsmeier reagent.
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Reaction with Substrate: Dissolve 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
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Workup and Isolation: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or by pouring it onto crushed ice. Adjust the pH to ~8-9. This will cause the product to precipitate.
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Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized aldehyde.
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde Proton (-CHO): A singlet peak in the downfield region, typically δ 9.8-10.2 ppm. - Pyrrole N-H: A broad singlet, often δ 11.0-13.0 ppm. - Pyrimidine Proton (C2-H): A singlet around δ 8.5-8.8 ppm. - Pyrrole Proton (C6-H): A singlet around δ 7.0-7.5 ppm. - Methyl Protons (-CH₃): A singlet around δ 2.4-2.6 ppm. |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): A signal in the range of δ 185-195 ppm. - Pyrimidine & Pyrrole Carbons: Signals typically between δ 100-160 ppm. - Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 12-18 ppm. |
| IR (Infrared) | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. - N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹. |
| Mass Spec (MS) | - [M+H]⁺: Expected at m/z = 162.07. |
Reactivity and Application in Drug Discovery
The true value of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde lies in the synthetic versatility of its aldehyde group. This functional group serves as a chemical handle for constructing the complex molecular architectures required for potent and selective kinase inhibitors.
Key Transformations:
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Reductive Amination: The most common application. The aldehyde is reacted with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond. This is a cornerstone reaction for linking the pyrrolopyrimidine core to other pharmacophoric fragments.
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, providing an alternative point for amide bond formation.
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Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, enabling carbon-carbon bond formation and extension of the molecular scaffold.
This intermediate is a key building block for inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases, including:
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Colony-Stimulating Factor 1 Receptor (CSF1R)
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Epidermal Growth Factor Receptor (EGFR)
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RET Kinase
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Protein Kinase B (Akt)
Workflow as a Key Synthetic Intermediate
Caption: Synthetic utility of the carbaldehyde intermediate.
Conclusion
5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an exceptionally valuable starting material. Its application has been instrumental in the development of next-generation targeted therapies, particularly in oncology. As the quest for more selective and potent kinase inhibitors continues, the importance of this 7-deazapurine building block is set to endure.
References
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Terkelsen, J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available from: [Link]
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Gangjee, A., et al. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Wu, W., et al. (2007). One-Pot Synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. Organic Process Research & Development. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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Hassan Hilmy, K.M., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry. Available from: [Link]
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Pathak, V.N., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research and Engineering Development. Available from: [Link]
- Gangjee, A., et al. (2013). Discovery of 5-Substituted Pyrrolo[2,3-d]pyrimidine Antifolates as Dual-Acting Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Form
